molecular formula C18H18N6O5S B2956264 2-(4-(4-(4-acetylphenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)-N-methylacetamide CAS No. 1396881-96-1

2-(4-(4-(4-acetylphenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)-N-methylacetamide

Cat. No.: B2956264
CAS No.: 1396881-96-1
M. Wt: 430.44
InChI Key: CZNGJMZBTSTNSH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an acetyl group, a sulfonamido group, a tetrazol group, and an acetamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

Again, while specific information is not available, the functional groups present in the compound suggest that it could participate in a variety of chemical reactions. For example, the acetyl group could undergo reactions involving nucleophilic substitution, and the sulfonamido group could participate in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, it might have a relatively high molecular weight due to the presence of several heavy atoms .

Scientific Research Applications

Antimicrobial Activity

Compounds incorporating a sulfamoyl moiety, akin to the structure of the specified compound, have been synthesized and evaluated for antimicrobial properties. These compounds have shown promising results as antibacterial and antifungal agents, indicating their potential application in combating microbial infections (Darwish et al., 2014).

Aldose Reductase Inhibition

Derivatives with structures similar to the specified compound have been explored for their aldose reductase inhibitory (ARI) activity. This activity is crucial for managing complications associated with diabetes. Some derivatives have shown promising ARI activity, suggesting their potential use in the treatment or management of diabetic complications (Alexiou & Demopoulos, 2010).

Carbonic Anhydrase Inhibition

Research on compounds structurally related to the specified compound, such as sulfonamide derivatives, has demonstrated significant inhibition of human carbonic anhydrase isoforms. These findings suggest potential applications in treating various diseases, including cancer, obesity, and glaucoma, where carbonic anhydrases play a critical role (Carta et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without more information. It would likely depend on the specific application and the other compounds present .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research with many potential future directions. These could include exploring its potential applications, studying its reactivity, and developing methods for its synthesis .

Properties

IUPAC Name

2-[4-[4-[(4-acetylphenyl)sulfonylamino]phenyl]-5-oxotetrazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5S/c1-12(25)13-3-9-16(10-4-13)30(28,29)20-14-5-7-15(8-6-14)24-18(27)23(21-22-24)11-17(26)19-2/h3-10,20H,11H2,1-2H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNGJMZBTSTNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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